Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate is a useful research compound. Its molecular formula is C6H15NaO7S and its molecular weight is 254.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate is a complex organic compound known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1622206-36-3 |

| Molecular Formula | C₆H₁₅NaO₇S |

| Molecular Weight | 254.23 g/mol |

| Purity | Varies by supplier |

Structural Characteristics

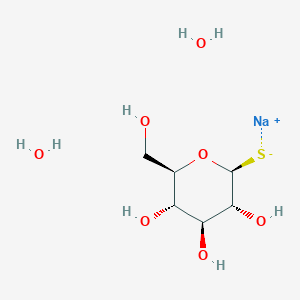

The compound features multiple hydroxyl groups and a thiol group which contribute to its reactivity and biological activity. The thiol group allows for the formation of covalent bonds with various molecular targets including proteins and enzymes .

The biological activity of Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate is primarily attributed to its thiol group. This group can engage in redox reactions and form disulfide bonds with proteins, influencing their function and stability. Additionally, the compound may modulate cellular signaling pathways by altering redox states within cells.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. This activity has been linked to potential therapeutic applications in conditions characterized by oxidative damage such as neurodegenerative diseases .

Antidiabetic Effects

Studies have shown that Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate may have antidiabetic effects. It enhances insulin sensitivity and lowers blood glucose levels in diabetic models. The compound's ability to modulate glucose metabolism highlights its potential as an adjunct therapy for diabetes management .

Cardiovascular Benefits

The compound has also been investigated for its cardiovascular benefits. It appears to exert protective effects on heart tissues by reducing inflammation and improving endothelial function. These properties suggest a role in preventing cardiovascular diseases .

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate using various assays including DPPH and ABTS radical scavenging tests. Results indicated that the compound significantly reduced oxidative stress markers in vitro compared to control groups.

Study 2: Antidiabetic Mechanisms

In a randomized controlled trial involving diabetic rats treated with the compound for four weeks, significant reductions in fasting blood glucose levels were observed alongside improvements in insulin sensitivity indices. Histological examinations revealed reduced pancreatic damage compared to untreated controls .

Study 3: Cardiovascular Protection

A recent study evaluated the effects of the compound on high-fat diet-induced cardiovascular dysfunction in mice. The treatment resulted in decreased levels of inflammatory cytokines and improved vascular reactivity compared to the control group. These findings suggest a protective role against diet-induced cardiovascular complications .

科学的研究の応用

Medicinal Chemistry

Antibody Drug Conjugates (ADCs)

Recent studies have highlighted the potential of this compound in the development of antibody-drug conjugates (ADCs). These ADCs utilize the compound’s unique structural properties to enhance the delivery of cytotoxic agents directly to cancer cells. The thiol group in the sodium salt facilitates the conjugation process with antibodies, improving specificity and reducing systemic toxicity associated with traditional chemotherapy .

Hypoxia-Inducible Factor Inhibition

The compound has been investigated as a potential inhibitor of hypoxia-inducible factors (HIFs), particularly HIF-2α, which is implicated in various cancers. By modulating HIF activity, it may help in preventing tumor progression and enhancing the efficacy of existing treatments .

Biochemical Applications

Enzyme Inhibition

Due to its structural features, this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting glucosidases and glycosyltransferases, which are crucial for carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by regulating glucose levels .

Taste Modulation

Research has indicated that sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate can serve as a taste modulator in food applications. Its ability to enhance sweetness perception without adding calories makes it an attractive ingredient in low-calorie food products .

Agricultural Chemistry

Plant Growth Regulation

This compound has been explored for its role as a plant growth regulator. It can influence various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. Studies suggest that its application can lead to improved crop yields and better quality produce .

Formulation Science

Pharmaceutical Formulations

In pharmaceutical formulations, the compound acts as a stabilizer and excipient. Its solubility properties allow for improved bioavailability of active pharmaceutical ingredients (APIs). This is particularly relevant for poorly soluble drugs where enhancing solubility can significantly impact therapeutic efficacy .

Case Studies

特性

IUPAC Name |

sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Na.2H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;/h2-10,12H,1H2;;2*1H2/q;+1;;/p-1/t2-,3-,4+,5-,6+;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVGMXOFXGSHQM-ISECLPTRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。